

Technical Support Center: Lechatelierite

Microanalysis

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Compound of Interest

Compound Name: *LECHATELIERITE*

Cat. No.: *B1173516*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the microanalysis of **lechatelierite**, a naturally occurring silica glass. The information is tailored to researchers, scientists, and drug development professionals utilizing electron probe microanalysis (EPMA) for their studies.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable calibration standards for quantitative EPMA of **lechatelierite**?

A1: Given that **lechatelierite** is essentially amorphous silicon dioxide (SiO_2), the ideal calibration standards are pure, homogeneous silica glasses or minerals with well-characterized compositions. Commonly used standards include:

- **Synthetic SiO_2 Glass:** High-purity synthetic silica glass is an excellent primary standard due to its compositional similarity to **lechatelierite**.
- **NIST Glass Standards:** The National Institute of Standards and Technology (NIST) provides several Standard Reference Materials (SRMs) that are suitable for silicate analysis. These include SRM 470 (K-411 and K-412 glasses) and the SRM 1871-1875 series of microanalysis glasses.^[1]
- **Natural Minerals:** While not glasses, well-characterized quartz (SiO_2) or other stable silicate minerals can be used as primary or secondary standards.

Q2: How should I prepare my **lechatelierite** sample for EPMA?

A2: Proper sample preparation is critical for accurate quantitative analysis. The standard procedure for geological samples like **lechatelierite** is as follows:

- Mounting: If the sample is small or fragile, it should be mounted in an epoxy resin puck.
- Grinding and Polishing: The mounted sample must be ground to create a flat surface and then polished to a mirror finish. A final polish with 0.25-micron diamond paste or colloidal silica is recommended to minimize surface irregularities that can affect X-ray generation and detection.[\[2\]](#)
- Cleaning: The polished surface must be thoroughly cleaned to remove any polishing residue or contaminants.
- Carbon Coating: As **lechatelierite** is an electrical insulator, a thin, uniform layer of carbon (typically 20-30 nm) must be evaporated onto the polished surface to provide a conductive path for the electron beam and prevent charging.[\[1\]](#)

Q3: What are the typical instrumental parameters for **lechatelierite** microanalysis?

A3: While optimal conditions can vary between instruments, a common starting point for silicate glass analysis is:

- Accelerating Voltage: 15 kV is a standard voltage for the analysis of major and minor elements in silicates.
- Beam Current: A beam current of 10-20 nA is typically used. For alkali-bearing glasses, a lower beam current may be necessary to minimize element migration.
- Beam Diameter: A defocused beam (5-10 μm) is often preferred for analyzing glasses to reduce the risk of sample damage and alkali migration.[\[3\]](#)

Troubleshooting Guide

Problem	Possible Causes	Solutions
Low analytical totals (<98%)	1. Presence of unanalyzed volatile components (e.g., water). 2. Sub-surface charging of the insulating sample. ^[4] 3. Incorrect background correction.	1. If hydrous, consider that the difference from 100% may be due to water content. However, this "analysis by difference" can be inaccurate. ^[4] 2. Ensure a high-quality, uniform carbon coat. Consider using a lower beam current or a larger spot size. Calibrating with hydrous glass standards can help mitigate this effect. ^[4] 3. Carefully select background positions away from any interfering peaks.
Inaccurate results for light elements (e.g., Na, K)	1. Migration of mobile alkali elements under the electron beam. 2. Absorption of low-energy X-rays by the carbon coat.	1. Use a defocused beam, a lower beam current, and shorter counting times for these elements. Analyze mobile elements at the beginning of the analytical routine. 2. Ensure the carbon coat is not excessively thick. Use standards with a similar carbon coat thickness.
Poor reproducibility of measurements	1. Sample heterogeneity. 2. Instrumental drift. 3. Sample charging due to a poor carbon coat.	1. Analyze multiple points on the sample to assess homogeneity. Use backscattered electron (BSE) imaging to identify any compositional variations. 2. Regularly check and recalibrate the instrument using your primary standards throughout the analytical session. 3. Re-coat the sample

if the carbon coat is damaged or non-uniform.

Spectral peak overlaps	Interference from X-ray lines of other elements present in the sample or standards.	Use wavelength-dispersive spectrometry (WDS) for its high spectral resolution to separate interfering peaks. Carefully select analyzing crystals and spectrometer positions to minimize overlaps.
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Data Presentation

Table 1: Composition of Selected NIST Glass Standards for Microanalysis

Standard	SiO ₂ (wt%)	Al ₂ O ₃ (wt%)	FeO (wt%)	MgO (wt%)	CaO (wt%)	Na ₂ O (wt%)	K ₂ O (wt%)
NIST SRM 470 (K-411)	54.8	9.9	11.2	9.2	11.2	-	-
NIST SRM 470 (K-412)	45.5	15.0	9.9	14.8	15.2	-	-
NIST SRM 610/611	~72	~14	-	-	~12	~11	~4
NIST SRM 612/613	~72	~14	-	-	~12	~11	~4
NIST SRM 614/615	~72	~14	-	-	~12	~11	~4

Note: Compositions for SRM 610-615 are nominal base glass compositions; these standards are primarily for trace element analysis and contain a wide array of doped elements at various concentrations.[\[5\]](#)[\[6\]](#)

Table 2: Representative Elemental Composition of Libyan Desert Glass (Lechatelierite)

Oxide	Concentration (wt%)
SiO ₂	98.0 - 99.0
Al ₂ O ₃	0.5 - 1.5
FeO/Fe ₂ O ₃	0.1 - 0.5
TiO ₂	< 0.1
CaO	< 0.1
MgO	< 0.1
Na ₂ O	< 0.2
K ₂ O	< 0.1

Note: This table represents a typical compositional range for Libyan Desert Glass, a well-known form of **lechatelierite**.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed Methodology for EPMA of Lechatelierite

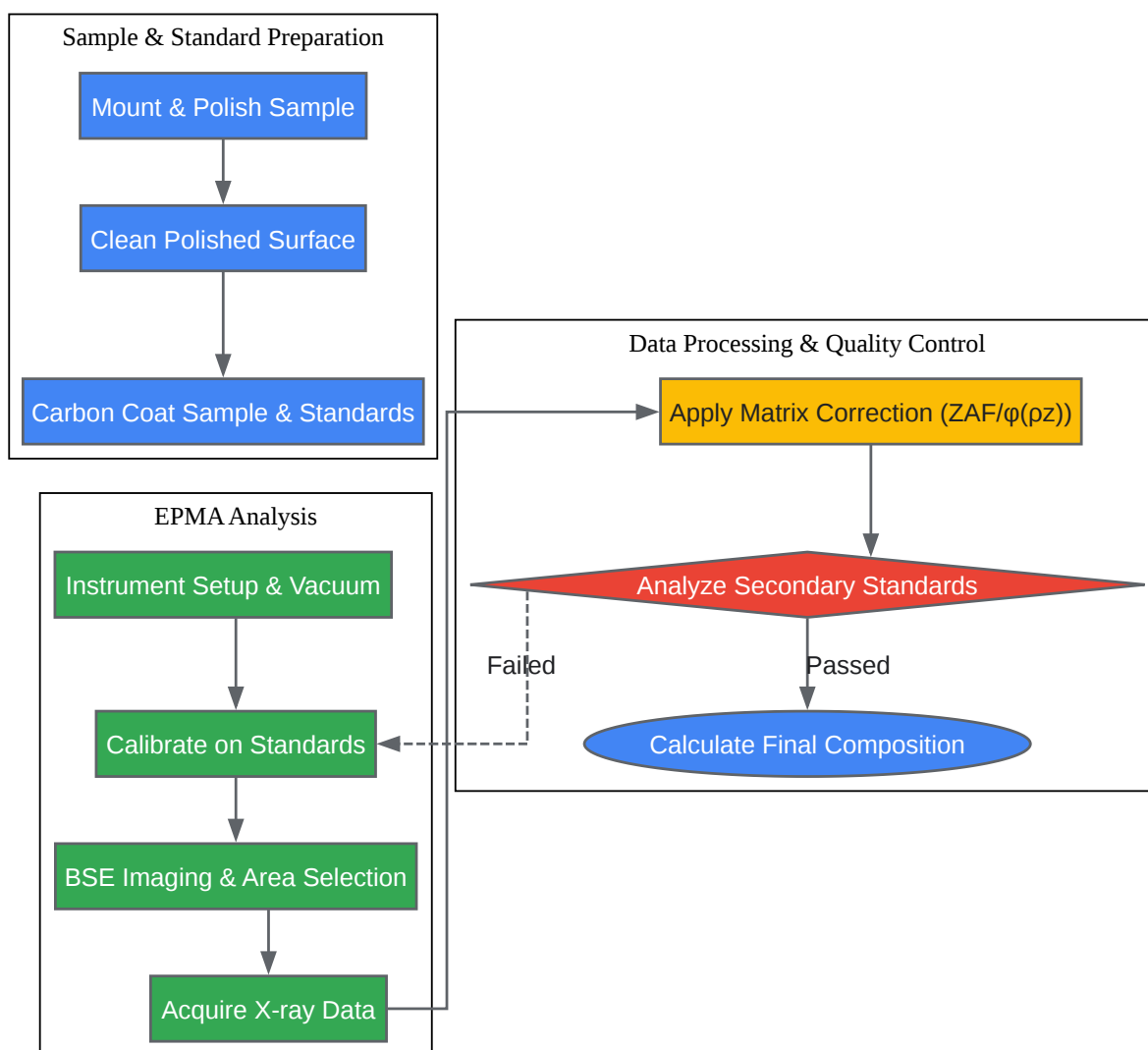
This protocol outlines the key steps for quantitative analysis of **lechatelierite** using an electron probe microanalyzer.

- Sample Preparation:
 - Prepare a polished, carbon-coated thick section or epoxy mount of the **lechatelierite** sample as described in the FAQ section.
 - Ensure the sample surface is clean and free of defects.

- Instrument Setup and Calibration:
 - Load the sample and a suite of calibration standards into the instrument.
 - Establish a high vacuum in the sample chamber.
 - Set the accelerating voltage to 15 kV and the beam current to 10-20 nA.
 - Select a defocused beam of 5-10 μm diameter.
 - Perform a wavelength scan on the standards to confirm the peak positions for all elements of interest.
 - Calibrate the spectrometers by acquiring X-ray intensities on the primary standards for each element. Use a high-purity SiO_2 glass or a well-characterized silicate standard for Si calibration.
- Data Acquisition:
 - Use backscattered electron (BSE) imaging to navigate the sample and select representative, homogeneous areas for analysis. Avoid cracks, inclusions, or surface imperfections.
 - For each analysis point, acquire X-ray counts for all elements. It is advisable to measure mobile elements like Na and K at the beginning of the acquisition sequence.
 - Measure background X-ray intensities on either side of each elemental peak to allow for accurate background subtraction.
 - Analyze secondary standards (e.g., other well-characterized glasses or minerals) as unknowns to verify the accuracy and precision of the calibration.
- Data Processing:
 - The raw X-ray intensities are corrected for background, dead time, and instrumental drift.
 - The corrected intensities from the unknown are ratioed to those from the standards.

- A matrix correction procedure (e.g., ZAF or $\phi(\rho z)$) is applied to the raw data to account for differences in the physical and chemical properties between the standards and the unknown sample. This corrects for atomic number (Z), absorption (A), and fluorescence (F) effects.
- The final elemental concentrations are typically reported as weight percent oxides.

Mandatory Visualization



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